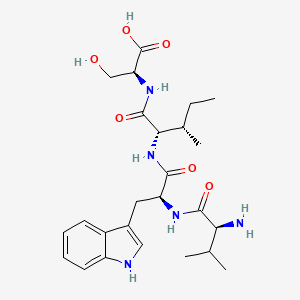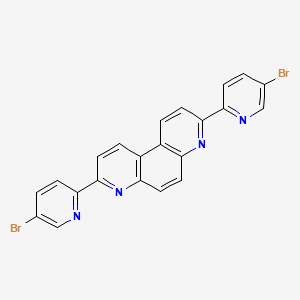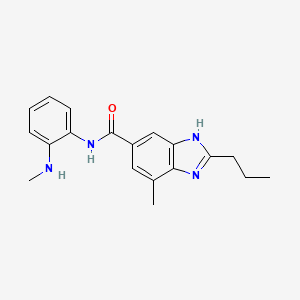![molecular formula C12H17N3O4 B12606466 3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- CAS No. 872696-79-2](/img/structure/B12606466.png)
3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- is a complex organic compound with a unique spirocyclic structure. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- typically involves the aminomethylation of Guareschi imides. This reaction is carried out in the presence of primary aliphatic amines and an excess of 37% aqueous formaldehyde. The reaction mixture is then acidified with hydrochloric acid to a pH of 6, leading to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- undergoes various chemical reactions, including:
Aminomethylation: This reaction involves the addition of an aminomethyl group to the compound, typically using primary amines and formaldehyde.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Aminomethylation: Primary aliphatic amines and 37% aqueous formaldehyde are commonly used reagents.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- involves its interaction with various molecular targets and pathways. For example, some derivatives of this compound have been reported to act as competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists, showing low cellular membrane permeability . This interaction can lead to various biological effects, including anticonvulsant and sedative activities.
Comparación Con Compuestos Similares
Similar Compounds
3,9-Diazaspiro[5.5]undecane: This compound shares a similar spirocyclic structure and has been studied for its biological activities.
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: Another related compound with similar chemical properties and applications.
Uniqueness
3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
872696-79-2 |
|---|---|
Fórmula molecular |
C12H17N3O4 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarboxamide |
InChI |
InChI=1S/C12H17N3O4/c13-8(16)6-10(18)15-11(19)7(9(14)17)12(6)4-2-1-3-5-12/h6-7H,1-5H2,(H2,13,16)(H2,14,17)(H,15,18,19) |
Clave InChI |
XTUHAHGFAZBXCN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C(C(=O)NC(=O)C2C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)


![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)


![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)

![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)

![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
